molecular formula C14H13BrN2O B5010115 N-[(2-bromophenyl)(phenyl)methyl]urea CAS No. 117211-22-0

N-[(2-bromophenyl)(phenyl)methyl]urea

Cat. No.: B5010115
CAS No.: 117211-22-0
M. Wt: 305.17 g/mol
InChI Key: QDJBQPCSNUHGFA-UHFFFAOYSA-N
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Description

N-[(2-Bromophenyl)(phenyl)methyl]urea (CAS RN: 5269-25-0), also known as 1-(2-bromophenyl)-3-phenylurea, is a substituted urea derivative with the molecular formula C₁₃H₁₁BrN₂O . Structurally, it consists of a urea core (-NH-C(=O)-NH-) linked to a diphenylmethyl group, where one phenyl ring is substituted with a bromine atom at the ortho position (2-bromophenyl).

Properties

IUPAC Name

[(2-bromophenyl)-phenylmethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c15-12-9-5-4-8-11(12)13(17-14(16)18)10-6-2-1-3-7-10/h1-9,13H,(H3,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJBQPCSNUHGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2Br)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801293814
Record name N-[(2-Bromophenyl)phenylmethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117211-22-0
Record name N-[(2-Bromophenyl)phenylmethyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117211-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Bromophenyl)phenylmethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent Position and Electronic Effects

The position of bromine substitution significantly influences physicochemical properties. For example:

  • N-(4-Bromophenyl)urea (CAS RN: 1967-25-5) has bromine at the para position, leading to a planar crystal structure stabilized by N–H⋯O hydrogen bonds . In contrast, the ortho-bromine in N-[(2-bromophenyl)(phenyl)methyl]urea introduces steric hindrance, likely reducing planarity and altering solubility.
Table 1: Substituent Effects on Urea Derivatives
Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 2-Bromophenyl C₁₃H₁₁BrN₂O 291.15 Steric hindrance, potential TRPV1 activity
N-(4-Bromophenyl)urea 4-Bromophenyl C₇H₇BrN₂O 215.05 Planar structure, strong H-bonding
N-(4-Bromophenyl)-N′-phenylurea 4-Bromophenyl C₁₃H₁₁BrN₂O 291.15 Similar weight, distinct substitution pattern

Functional Group Variations

  • T131 and T132: These compounds () replace the urea group with 1,3-thiazol-2-amine or pyrimidin-2-amine, respectively, while retaining the 2-bromophenyl-diphenylmethyl scaffold.
  • SB-708495 (): A TRPV1 antagonist with a 2-bromophenyl group but linked to a pyridyl-pyrrolidine moiety. The trifluoromethyl-pyridine substituent increases lipophilicity and receptor affinity compared to simpler phenyl derivatives .

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